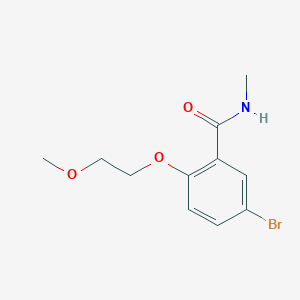

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide

Description

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position and a methoxyethoxy group at the 2-position

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-13-11(14)9-7-8(12)3-4-10(9)16-6-5-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSUOVLYOFTIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide typically involves multiple steps:

Methoxyethoxylation: The attachment of a methoxyethoxy group at the 2-position.

N-Methylation: The methylation of the amide nitrogen.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:

Raw Material Selection: Choosing high-purity starting materials.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Production of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-(2-methoxyethoxy)benzoic acid

- 5-Bromo-2-(2-methoxyethoxy)pyrimidine

- 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity, making it valuable for specific applications in research and industry.

Biological Activity

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 275.11 g/mol

This compound features a bromine atom at the second position of a benzamide structure, which is known to influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzamide derivatives have been shown to possess broad-spectrum activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Chloramphenicol | 50 | P. aeruginosa |

| Nystatin | 100 | Candida albicans |

| Ciprofloxacin | 1.25–7 | E. coli, S. aureus |

Note : MIC values for this compound are yet to be determined (TBD) in available literature.

Anticancer Activity

The anticancer potential of benzamide derivatives has been explored extensively. For example, compounds with similar structures have demonstrated inhibition of key cancer-related enzymes, such as topoisomerases and protein kinases.

Case Study: Benzamide Derivatives in Cancer Therapy

A study highlighted the efficacy of benzamide derivatives in inhibiting cancer cell proliferation:

- Compound Tested : this compound

- Cell Lines : MDA-MB-231 (breast cancer), HGC-27 (gastric cancer)

- Results : Induced apoptosis and cell cycle arrest at G2/M phase.

Table 2: Anticancer Activity Results

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 |

| MS-247 | 14.1 | Various cancer lines |

Anti-inflammatory Activity

Compounds with similar functional groups have also been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) pathways, which are critical in inflammatory responses.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with bromination of a methoxy-substituted benzoic acid derivative. For example, a methoxy-ethoxy side chain can be introduced via nucleophilic substitution using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (60–80°C) . Critical steps include:

- Bromination : Controlled bromination at the 5-position using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions.

- Amide Coupling : Reaction of the brominated intermediate with methylamine using coupling agents (e.g., HATU or EDCI) in tetrahydrofuran (THF) . Yields (>70%) are maximized by strict control of stoichiometry, temperature, and inert atmospheres (N₂) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy-ethoxy at C2, bromine at C5, and methylamide at N-position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 302.04) .

- Melting Point Analysis : Consistency with literature values (e.g., 145–148°C) indicates purity .

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in enzyme inhibition?

SAR studies require systematic modifications:

- Substituent Variation : Replace the methoxy-ethoxy group with other alkoxy chains (e.g., ethoxy, propoxy) to assess steric/electronic effects on target binding .

- Halogen Exchange : Substitute bromine with chlorine or iodine to evaluate halogen bonding in enzyme active sites .

- Amide Modifications : Replace N-methyl with bulkier groups (e.g., isopropyl) to probe steric hindrance . Computational docking (e.g., AutoDock Vina) using crystallographic data of target enzymes (e.g., kinases) can predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (DMSO as negative, staurosporine as positive) .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. How can computational modeling predict this compound’s interactions with biological targets like kinases or GPCRs?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) using force fields (AMBER) to assess binding stability .

- Pharmacophore Mapping : Identify critical features (e.g., bromine as a hydrogen bond acceptor, methoxy-ethoxy as a hydrophobic moiety) .

- ADMET Prediction : Tools like SwissADME predict bioavailability, ensuring analogs meet Lipinski’s Rule of Five .

Q. What experimental protocols are recommended for assessing this compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours, followed by HPLC analysis .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C) .

- Light Sensitivity : Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.